Impureté D de Furosémide

Vue d'ensemble

Description

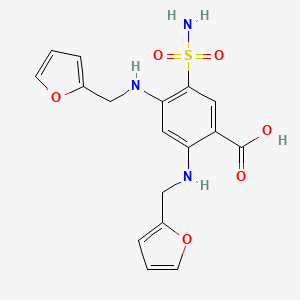

2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid, also known as 2,4-bis((furan-2-ylmethyl)amino)benzenesulfonamide , is a chemical compound with the molecular weight of 391.40 and the formula C17H17N3O6S . It is white to dark brown in color .

Synthesis Analysis

The synthesis of compounds similar to 2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid involves a two-step reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis

The molecular structures of these compounds were further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT were consistent with the crystal structures determined by single crystal X-ray diffraction .Physical And Chemical Properties Analysis

The compound has a molecular weight of 391.40 and the formula C17H17N3O6S . It is white to dark brown in color . The InChI code is 1S/C17H17N3O6S/c18-27(23,24)16-7-13(17(21)22)14(19-9-11-3-1-5-25-11)8-15(16)20-10-12-4-2-6-26-12/h1-8,19-20H,9-10H2,(H,21,22)(H2,18,23,24) .Applications De Recherche Scientifique

Contrôle de la qualité pharmaceutique

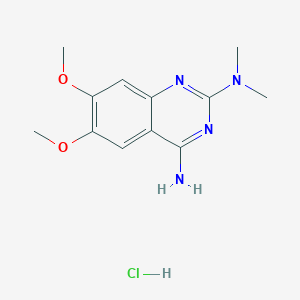

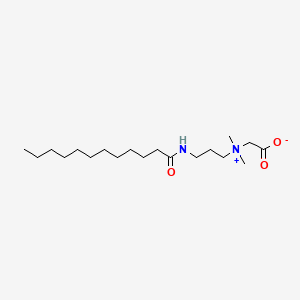

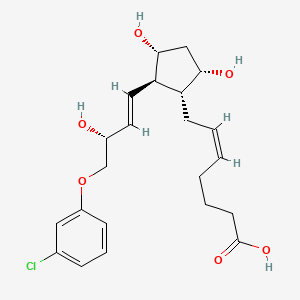

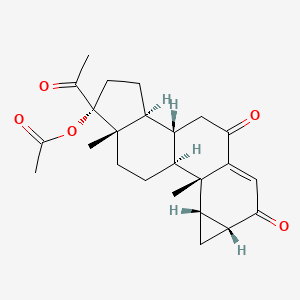

L'impureté D de Furosémide est utilisée dans le contrôle de la qualité des produits pharmaceutiques. Pendant la synthèse du Furosémide, un diurétique de l'anse, l'impureté D peut se former {svg_1}. Une nouvelle méthode HPLC a été développée pour détecter et quantifier cette impureté, assurant la sécurité et l'efficacité du médicament {svg_2}.

Développement et validation de la méthode

Les chercheurs utilisent l'this compound pour développer et valider de nouvelles méthodes analytiques. La caractérisation de cette impureté est cruciale pour le développement de méthodes analytiques robustes, essentielles pour l'approbation des médicaments et les tests par lots {svg_3}.

Études toxicologiques

Les propriétés toxicologiques de l'this compound sont prédites à l'aide de méthodes in silico comme ProTox-II. Ceci est important pour évaluer la sécurité des substances médicamenteuses et de leurs impuretés {svg_4}.

Mécanisme D'action

Target of Action

The primary target of Furosemide and its related compounds is the NKCC2 (Na-K-2Cl cotransporter) in the thick ascending limb of the Loop of Henle in the kidneys . This transporter is responsible for the reabsorption of sodium, potassium, and chloride ions from the filtrate back into the body. By inhibiting this transporter, Furosemide impurity D likely reduces the reabsorption of these ions .

Mode of Action

Furosemide impurity D, similar to Furosemide, is believed to inhibit the reabsorption of sodium and chloride ions in the renal tubules, leading to significant diuresis and natriuresis . This means that more water and sodium are excreted in the urine, reducing fluid overload and edema .

Biochemical Pathways

The inhibition of the NKCC2 transporter disrupts the concentration gradient maintained by the active transport of ions. This disruption leads to an increase in the excretion of water, sodium, and chloride ions in the urine

Pharmacokinetics

Furosemide, the parent compound, has a bioavailability of approximately 51%, with peak effects occurring within 1-2 hours . The drug has a terminal half-life of about 2 hours . These properties may vary for Furosemide impurity D and would need to be studied specifically.

Result of Action

The primary result of the action of Furosemide impurity D is likely to be an increase in urine output (diuresis) and an increase in the excretion of sodium ions (natriuresis). This can help to reduce fluid overload and edema, which are common symptoms in conditions such as congestive heart failure, liver cirrhosis, and renal disease .

Analyse Biochimique

Biochemical Properties

Furosemide impurity D plays a role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in the metabolic pathways of furosemide. The compound has been shown to bind to certain biomolecules, potentially altering their activity and function. For instance, it may inhibit or activate specific enzymes, leading to changes in metabolic flux and metabolite levels .

Cellular Effects

Furosemide impurity D affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it may impact the expression of genes involved in metabolic and regulatory pathways, thereby affecting overall cell function .

Molecular Mechanism

The molecular mechanism of action of Furosemide impurity D involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in their activity. It may also interact with transcription factors, influencing gene expression. These molecular interactions result in alterations in cellular processes and metabolic pathways, ultimately affecting the overall function of the cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Furosemide impurity D can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Furosemide impurity D can degrade under certain conditions, leading to the formation of other compounds with different biochemical properties. These changes can influence the compound’s activity and its impact on cells and tissues .

Dosage Effects in Animal Models

The effects of Furosemide impurity D vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can cause significant changes in metabolic pathways and cellular processes. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage in determining the compound’s overall impact .

Metabolic Pathways

Furosemide impurity D is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of furosemide. These interactions can lead to changes in metabolic flux and the levels of various metabolites. The compound’s involvement in these pathways highlights its potential impact on the overall metabolic processes within cells .

Transport and Distribution

The transport and distribution of Furosemide impurity D within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments. These interactions can affect the localization and accumulation of the compound, influencing its activity and function .

Subcellular Localization

Furosemide impurity D is localized to specific subcellular compartments, where it exerts its effects. The compound may be directed to certain organelles or compartments through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and its impact on cellular processes .

Propriétés

IUPAC Name |

2,4-bis(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O6S/c18-27(23,24)16-7-13(17(21)22)14(19-9-11-3-1-5-25-11)8-15(16)20-10-12-4-2-6-26-12/h1-8,19-20H,9-10H2,(H,21,22)(H2,18,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRLIXFNJZQNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)NCC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198488 | |

| Record name | 2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5046-19-5 | |

| Record name | 2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005046195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-BIS((FURAN-2-YLMETHYL)AMINO)-5-SULFAMOYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4O9Q89M9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)

![2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B601929.png)